molecular formula C25H27N3O3S B2872883 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide CAS No. 894003-37-3

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Cat. No. B2872883
CAS RN: 894003-37-3
M. Wt: 449.57
InChI Key: RZWCNNBTPLOWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Lactam and Lactone Formation: Indole derivatives, including compounds structurally related to the one , have been involved in reactions leading to the formation of lactams and lactones. These reactions involve [4 + 3]-annulation processes and unexpected carboxylate/amide migration, showcasing the compound's utility in synthesizing complex heterocyclic structures (Selvaraj, Debnath, & Swamy, 2019).
  • Antibacterial Activities: Derivatives of azepinoindoles have shown potent antibacterial activities, especially against gram-positive bacteria, indicating the compound's potential in the development of new antibiotics (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
  • Azepine Isomers Identification: Research involving the identification and analysis of azepane isomers, as well as the detection of other significant compounds, highlights the compound's relevance in forensic toxicology and the study of unregulated drugs (Nakajima et al., 2012).

Potential Therapeutic Uses

  • Anti-inflammatory and Analgesic Properties: Novel indolyl and naphthyl compounds substituted with specific side chains, including the one of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies provide insights into the compound's potential as a non-ulcerogenic derivative for the treatment of pain and inflammation (Bhandari et al., 2010).

Enzyme Inhibition and Pharmacokinetics

  • Gastrin/CCK(B) Receptor Antagonism: The compound's structural framework has been explored for the development of gastrin/CCK(B) receptor antagonists, indicating potential applications in the therapy of acid-related disorders and elucidating the therapeutic potential of such antagonists in gastrointestinal diseases (Makovec et al., 1999).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-32-22-13-7-5-11-20(22)26-25(31)24(30)19-16-28(21-12-6-4-10-18(19)21)17-23(29)27-14-8-2-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWCNNBTPLOWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

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